molecular formula C16H10O8 B13138774 1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid CAS No. 2960-94-3

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid

Cat. No.: B13138774
CAS No.: 2960-94-3
M. Wt: 330.24 g/mol
InChI Key: REDGYIBZSZFWKD-UHFFFAOYSA-N
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Description

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid, commonly known as Clavorubin, is an anthraquinone derivative first isolated from the ascomycete fungus Claviceps purpurea (ergot) and later identified in Cortinarius basidiomycetes . Its structure was confirmed via X-ray crystallography of its methyl ester derivative, revealing a tetracyclic anthraquinone core substituted with hydroxyl groups at positions 1, 5, 6, and 8, a methyl group at position 3, and a carboxylic acid moiety at position 2 . This compound exhibits significant polarity due to its multiple hydroxyl groups, which influence its solubility and biological interactions.

Properties

CAS No.

2960-94-3

Molecular Formula

C16H10O8

Molecular Weight

330.24 g/mol

IUPAC Name

1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C16H10O8/c1-4-2-5-9(14(21)8(4)16(23)24)15(22)10-6(17)3-7(18)13(20)11(10)12(5)19/h2-3,17-18,20-21H,1H3,(H,23,24)

InChI Key

REDGYIBZSZFWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves several steps. One common method starts with the precursor anthracene. The process includes:

    Oxidation: Anthracene is oxidized to form anthraquinone.

    Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at specific positions.

    Methylation: A methyl group is introduced at the 3-position.

    Carboxylation: Finally, a carboxyl group is added at the 2-position.

Each step requires specific reagents and conditions, such as strong oxidizing agents for oxidation and specific catalysts for hydroxylation and methylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of colorants and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences among Clavorubin and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Natural Source/Application
Clavorubin 1,5,6,8-OH; 3-CH₃; 2-COOH C₁₆H₁₀O₉ 346.24 g/mol Cortinarius fungi, ergot
Rhein (4,5-Dihydroxy-9,10-dioxoanthracene-2-carboxylic acid) 4,5-OH; 2-COOH C₁₅H₈O₆ 284.22 g/mol Rheum palmatum; anti-inflammatory
Diacerein (4,5-Diacetoxy-9,10-dioxoanthracene-2-carboxylic acid) 4,5-OAc; 2-COOH C₁₉H₁₂O₈ 368.29 g/mol Synthetic prodrug for osteoarthritis
Emodin (1,3,8-Trihydroxy-6-methylanthracene-9,10-dione) 1,3,8-OH; 6-CH₃ C₁₅H₁₀O₅ 270.24 g/mol Rheum palmatum; anti-cancer
Anthraquinone-2-carboxylic acid 2-COOH (no hydroxyl/methyl groups) C₁₅H₈O₄ 252.22 g/mol Synthetic intermediate
DMNC (3,8-Dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid) 3,8-OH; 1-CH₃; 2-COOH C₁₆H₁₀O₆ 298.25 g/mol Synthetic impurity

Pharmacological and Functional Differences

  • Rhein: Demonstrates anti-inflammatory, anti-cancer, and anti-obesity effects via inhibition of interleukin-1β and HIF-1α pathways . Diacerein: Acetylated form of Rhein; improves solubility and acts as a slow-acting disease-modifying agent in osteoarthritis . Emodin: Targets metabolic disorders and cancer through modulation of hepatic HIF-1α and NF-κB signaling .
  • Solubility and Bioavailability :

    • Clavorubin’s four hydroxyl groups enhance water solubility but may reduce membrane permeability.
    • Diacerein’s acetyl groups increase lipophilicity, improving oral absorption compared to Rhein .
  • Synthesis and Sources :

    • Clavorubin is naturally extracted from fungi, limiting large-scale production .
    • Rhein and Emodin are plant-derived (Rheum palmatum), while Diacerein and DMNC are chemically synthesized .

Stability and Reactivity

  • Oxidative Stability : Hydroxyl groups in Clavorubin may render it susceptible to oxidation, whereas Diacerein’s acetyl groups provide steric protection .
  • Synthetic Utility: Anthraquinone-2-carboxylic acid (CAS 117-78-2) serves as a precursor for esterification and amidation reactions, but its lack of hydroxyl groups limits biological activity .

Biological Activity

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid (CAS No. 2960-94-3) is a complex organic compound belonging to the anthraquinone family. Its unique structure, characterized by multiple hydroxyl and carbonyl groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C16H10O8 with a molecular weight of approximately 330.24 g/mol. The compound features a planar tricyclic structure that facilitates interactions with biological macromolecules.

PropertyValue
Molecular Formula C16H10O8
Molecular Weight 330.24 g/mol
IUPAC Name This compound
CAS Number 2960-94-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The hydroxyl groups in the structure enable it to scavenge free radicals and inhibit oxidative stress pathways.
  • DNA Interaction : Similar to other anthraquinones, it may intercalate into DNA, leading to structural distortions that can affect cellular processes and potentially induce apoptosis in cancer cells .

Anticancer Activity

Research has indicated that anthraquinone derivatives exhibit significant anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Induction of reactive oxygen species (ROS) generation.
  • Modulation of apoptosis-related proteins (e.g., Bcl-2 family) .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. For instance:

  • In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Minimum inhibitory concentrations (MIC) were reported to be as low as 0.125 g/mL for certain strains .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

Case Studies and Research Findings

  • Anticancer Studies : A study published in Cancer Letters demonstrated that derivatives of anthraquinones could significantly inhibit tumor growth in xenograft models by inducing apoptosis through ROS generation .
  • Antimicrobial Efficacy : Research conducted on extracts containing this compound showed a notable reduction in bacterial load in infected animal models when treated with the compound .
  • Anti-inflammatory Mechanisms : A recent study highlighted that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

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